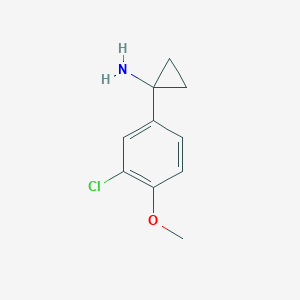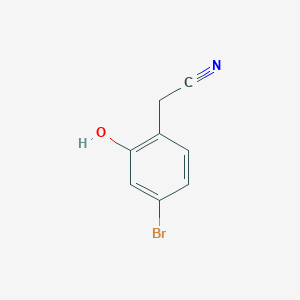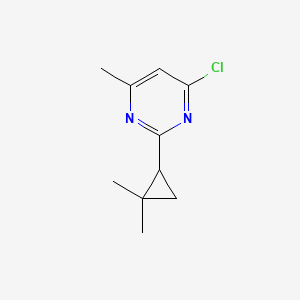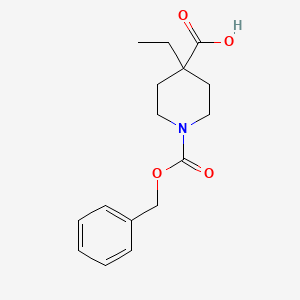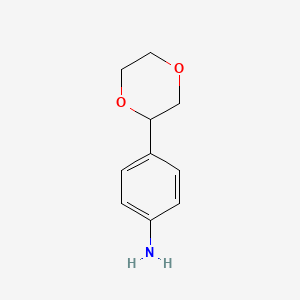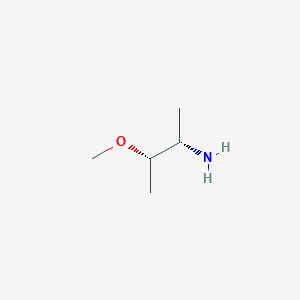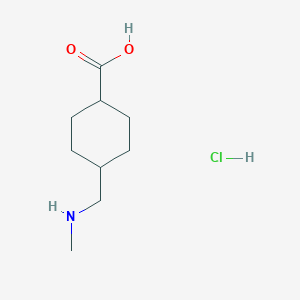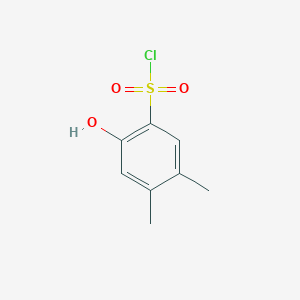
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . This compound is a derivative of benzene, featuring a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-4,5-dimethylbenzene. This process can be achieved through electrophilic aromatic substitution, where the benzene ring reacts with chlorosulfonic acid (ClSO3H) under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product, which is essential for its use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride: Similar in structure but with a methoxy group instead of a hydroxy group.
2-Hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride: Similar but with different positions of the methyl groups.
Uniqueness
2-Hydroxy-4,5-dimethylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
Eigenschaften
Molekularformel |
C8H9ClO3S |
|---|---|
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
2-hydroxy-4,5-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c1-5-3-7(10)8(4-6(5)2)13(9,11)12/h3-4,10H,1-2H3 |
InChI-Schlüssel |
LGYLNCQATYXODF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)

![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)

